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vehicle selection for optimal R121919 delivery in vivo

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Compound of Interest		
Compound Name:	R121919	
Cat. No.:	B1676987	Get Quote

Technical Support Center: R121919 In Vivo Delivery

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal in vivo delivery of **R121919**, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is R121919 and what are its key properties?

A1: **R121919** (also known as NBI30775) is a high-affinity, orally bioavailable CRF1 receptor antagonist.[1][2] It exhibits anxiolytic and antidepressant effects by blocking the action of corticotropin-releasing hormone (CRH) at its receptor, thereby attenuating the stress response mediated by the hypothalamic-pituitary-adrenal (HPA) axis.[3][4] The hydrochloride salt of **R121919** is soluble in ethanol and DMSO.[2] While it has been described as a "water-soluble pyrrolopyrimidine," it is also referred to as "lipophilic," indicating that its solubility in aqueous solutions for in vivo use requires careful vehicle selection.[4][5]

Q2: What are the recommended vehicles for in vivo delivery of R121919?

A2: The choice of vehicle depends on the route of administration and the animal model. Based on published studies, the following vehicles have been successfully used:



- Intravenous (i.v.) injection in rats: An aqueous solution of 70% (v/v) polyethylene glycol 400 (PEG400).
- Administration to rats (defensive withdrawal studies): A vehicle consisting of 5% (v/v) polyethoxylated castor oil.[6]
- Oral gavage in mice: An aqueous solution.[6]

Q3: What is the mechanism of action of **R121919**?

A3: **R121919** is a selective antagonist of the CRF1 receptor. By binding to and blocking this receptor, it prevents the downstream signaling cascade initiated by CRH. This leads to a reduction in the release of adrenocorticotropic hormone (ACTH) from the pituitary gland and subsequently, a decrease in corticosterone secretion from the adrenal glands.[3][4] This modulation of the HPA axis is central to its anxiolytic and antidepressant effects.[3]

Troubleshooting Guides Issue 1: Precipitation of R121919 in Formulation

- Symptom: The **R121919** solution appears cloudy, or a solid precipitate is visible after preparation or upon standing.
- Possible Causes:
 - Incorrect solvent or vehicle concentration.
 - Temperature of the solution is too low, reducing solubility.
 - The pH of the solution is not optimal for R121919 solubility.
- Solutions:
 - Verify Vehicle Composition: Double-check the concentration of PEG400 or polyethoxylated castor oil in your aqueous solution.
 - Gentle Warming: For formulations with DMSO or other organic co-solvents, gentle warming may aid in complete dissolution.



- Sonication: Use of an ultrasonic bath can help to break up aggregates and facilitate dissolution.
- pH Adjustment: Although not explicitly detailed in the literature for R121919, for some compounds, slight adjustments in pH can significantly improve solubility. This should be approached with caution as it may affect the stability of the compound and the physiology of the animal.
- Fresh Preparation: Prepare the formulation fresh before each experiment to minimize the risk of precipitation over time.

Issue 2: Animal Distress During or After Intravenous Injection (Rats)

- Symptom: The rat exhibits signs of pain (vocalization, struggling), or there is swelling at the injection site.
- Possible Causes:
 - Improper needle placement (subcutaneous instead of intravenous).
 - Too rapid injection rate, causing irritation.
 - The formulation is too viscous or irritating to the vein.
- Solutions:
 - Proper Restraint and Technique: Ensure the rat is properly restrained and the tail vein is clearly visible. Warming the tail with a heat lamp or warm water can help dilate the vein.[7]
 [8]
 - Slow Injection Rate: Administer the formulation slowly and steadily to minimize vascular irritation.[7][8]
 - Check for Swelling: If swelling occurs, immediately stop the injection and remove the needle. A new, more proximal injection site should be used.[9]



 Vehicle Viscosity: If the 70% PEG400 solution proves to be too viscous, consider a slightly lower concentration, ensuring that R121919 remains soluble.

Issue 3: Complications with Oral Gavage (Mice)

- Symptom: Fluid is observed coming from the mouse's nose or mouth after administration;
 the mouse shows signs of respiratory distress.
- Possible Causes:
 - Accidental administration into the trachea instead of the esophagus.
 - The volume administered is too large for the mouse's stomach capacity.
 - Improper gavage needle size or insertion technique.
- Solutions:
 - Correct Needle Placement: Ensure the gavage needle is correctly placed by gently advancing it along the roof of the mouth and down the esophagus. There should be no resistance.[1][10][11]
 - Appropriate Volume: The recommended oral gavage volume for mice is typically up to 10 mL/kg.[12] Calculate the dose volume accurately based on the most recent body weight.
 - Correct Needle Size: Use a gavage needle with a smooth, ball-tipped end to prevent injury. The length should be pre-measured to reach the stomach.[1][13]
 - Immediate Action for Misdosing: If fluid is seen from the nose or mouth, stop immediately
 and tilt the mouse's head down. Closely monitor for any signs of respiratory distress.[1]

Data Presentation

Table 1: Effect of R121919 on Stress-Induced Hormone Levels in Rats



Treatment Group	Dose (mg/kg)	Route	Peak Plasma ACTH Reduction (%)	Peak Plasma Corticoster one Reduction (%)	Reference
R121919	10	i.v.	91	75	[3][4]
R121919	10	S.C.	82	97	[3][4]

Experimental Protocols

Protocol 1: Preparation of R121919 in 70% PEG400 for Intravenous Injection in Rats

- Materials:
 - R121919 hydrochloride
 - Polyethylene glycol 400 (PEG400)
 - Sterile water for injection
 - Sterile vials and syringes
 - Vortex mixer
- Procedure:
 - Calculate the required amount of R121919 and vehicle for the desired final concentration and volume.
 - 2. In a sterile vial, prepare the vehicle by mixing 7 parts PEG400 with 3 parts sterile water (v/v).
 - 3. Add the calculated amount of **R121919** powder to the 70% PEG400 vehicle.



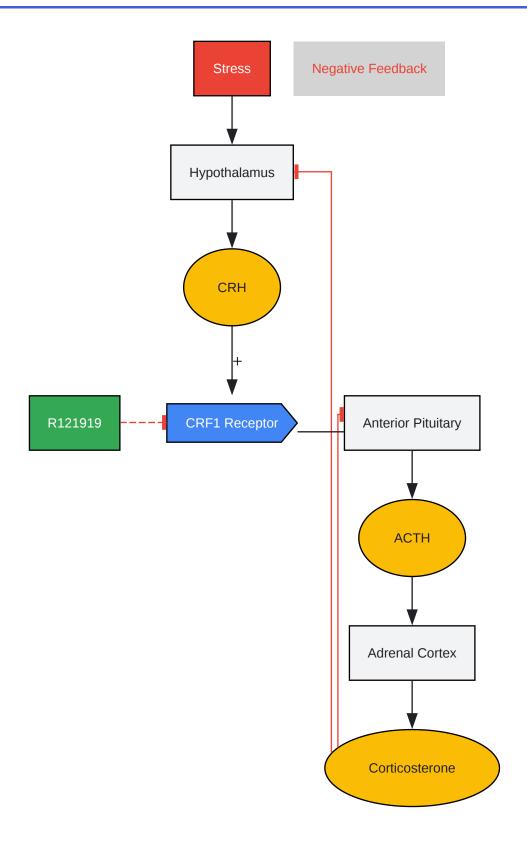
- 4. Vortex the mixture until the **R121919** is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.
- 5. Visually inspect the solution to ensure it is clear and free of particulates before drawing it into a sterile syringe for injection.

Protocol 2: Preparation of R121919 in 5% Polyethoxylated Castor Oil for Administration in Rats

- Materials:
 - R121919 hydrochloride
 - Polyethoxylated castor oil (e.g., Kolliphor® EL, formerly Cremophor® EL)
 - Sterile saline (0.9% NaCl)
 - Sterile vials and syringes
 - Vortex mixer
- Procedure:
 - 1. Calculate the required amount of **R121919** and vehicle components.
 - 2. In a sterile vial, prepare the vehicle by mixing 5 parts polyethoxylated castor oil with 95 parts sterile saline (v/v).
 - 3. Add the calculated amount of **R121919** powder to the vehicle.
 - 4. Vortex thoroughly to ensure the formation of a stable emulsion or solution.
 - 5. Visually inspect for homogeneity before administration.

Mandatory Visualizations





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Caption: R121919 action on the HPA axis signaling pathway.





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Caption: General experimental workflow for in vivo R121919 delivery.

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